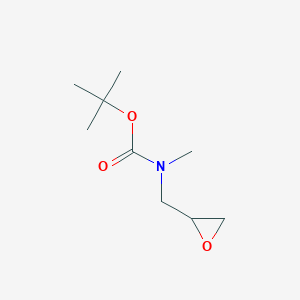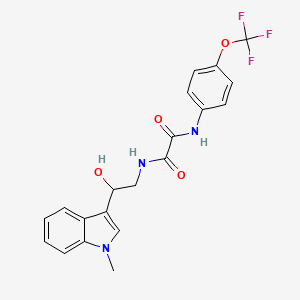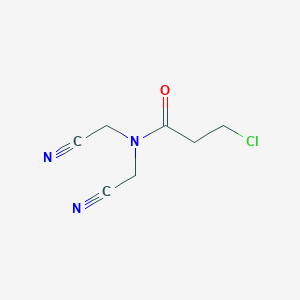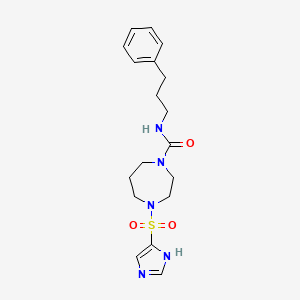![molecular formula C27H22N4O3S B2488201 methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 868148-10-1](/img/structure/B2488201.png)
methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves cyclisation reactions, utilizing precursors like acetic anhydride or ethyl cyanoacetate with chromeno[2,3-d]pyrimidine derivatives obtained from reactions involving hydrazine monohydrate and formimidate derivatives (Li et al., 2015). Another approach includes the reaction of phosphonium salts under phase transfer catalysis conditions to yield substituted derivatives, showcasing the versatility in synthetic methodologies for such compounds (Bezergiannidou‐Balouctsi et al., 1993).
Molecular Structure Analysis
The molecular structure of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized by X-ray crystallography, revealing detailed insights into the atomic arrangement and molecular geometry. For instance, derivatives exhibit variations in the conformation of their molecules, with detailed analysis of bond lengths and angles providing a comprehensive understanding of their structural attributes (Moser et al., 2005).
科学的研究の応用
Anticancer Potential
Research into chromeno[4,3-b]pyridine derivatives, for instance, has highlighted their computational ADME (Absorption, Distribution, Metabolism, and Excretion) properties and molecular docking studies, revealing significant anticancer activities, particularly against breast cancer cell lines like MCF-7. These compounds, including ones with oxolone moieties, have shown high activity, indicating their promise in anticancer drug development (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).
Synthesis and Characterization
The synthesis of novel chromeno and triazolopyrimidine derivatives has been extensively documented. For example, the creation of 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno derivatives through cyclization reactions showcases the structural diversity achievable within this chemical space. Such efforts are fundamental in expanding the library of compounds for further biological evaluation (B. Li, Zhong‐Xia Wang, Zheng Xing, Li-Zhuang Chen, G. Han, 2015).
Antimicrobial Activity
Compounds with chromeno and pyrido[2,3-d][1,2,4] triazine frameworks have also been synthesized and assessed for their antimicrobial properties. Novel synthetic routes have led to heteroannulated compounds displaying variable inhibitory effects on tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani, 2022).
Structural Analysis and Antimicrobial Properties
Furthermore, structural characterization studies have been paired with antimicrobial activity assessments, revealing that certain benzo[h]chromeno and triazolopyrimidine derivatives exhibit significant antibacterial activities. These findings underscore the potential of such compounds in addressing microbial resistance (R. M. Okasha, Fawzia F. Albalawi, T. H. Afifi, A. Fouda, Al-Anood M Al-Dies, A. El-Agrody, 2016).
作用機序
Target of Action
The compound, also known as methyl 4-{11-[4-(methylsulfanyl)phenyl]-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaen-9-yl}benzoate, is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been reported to possess a wide range of biological activities, including antifungal , antitubercular , antibacterial , and antitumor properties. They can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators , and can be used for the treatment of Alzheimer’s disease and insomnia .
Mode of Action
This could result in changes to cellular processes, leading to its observed biological effects .
Biochemical Pathways
Based on the reported activities of similar compounds, it may influence pathways related to cell growth and proliferation, immune response, and neuronal signaling .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential antitumor and antimicrobial activities, it may induce cell death or inhibit cell growth in cancer or microbial cells. It could also modulate immune response or neuronal signaling, based on its potential as a corticotropin-releasing factor 1 receptor antagonist or calcium channel modulator .
特性
IUPAC Name |
methyl 4-[11-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-33-26(32)18-9-7-17(8-10-18)25-22-23(20-5-3-4-6-21(20)34-25)30-27-28-15-29-31(27)24(22)16-11-13-19(35-2)14-12-16/h3-15,24-25H,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVJHQALNKXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)






![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)
![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)


![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)